N'-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide
Description
N’~2~-{[3,4-BIS(BENZYLOXY)PHENYL]METHYLENE}-2-FUROHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a furohydrazide core and two benzyloxy groups attached to a phenyl ring
Properties
Molecular Formula |
C26H22N2O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(E)-[3,4-bis(phenylmethoxy)phenyl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C26H22N2O4/c29-26(24-12-7-15-30-24)28-27-17-22-13-14-23(31-18-20-8-3-1-4-9-20)25(16-22)32-19-21-10-5-2-6-11-21/h1-17H,18-19H2,(H,28,29)/b27-17+ |
InChI Key |
YPQSXPUADVDZBN-WPWMEQJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CO3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CO3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-{[3,4-BIS(BENZYLOXY)PHENYL]METHYLENE}-2-FUROHYDRAZIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 3,4-Bis(benzyloxy)benzaldehyde: This intermediate is synthesized by the benzylation of 3,4-dihydroxybenzaldehyde using benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Hydrazone: The 3,4-Bis(benzyloxy)benzaldehyde is then reacted with furohydrazide in the presence of an acid catalyst to form the hydrazone derivative.
Cyclization: The hydrazone undergoes cyclization under specific conditions to yield the final product, N’~2~-{[3,4-BIS(BENZYLOXY)PHENYL]METHYLENE}-2-FUROHYDRAZIDE.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~2~-{[3,4-BIS(BENZYLOXY)PHENYL]METHYLENE}-2-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazide moiety can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzoic acid derivatives, while reduction of the hydrazide can produce hydrazine compounds.
Scientific Research Applications
N’~2~-{[3,4-BIS(BENZYLOXY)PHENYL]METHYLENE}-2-FUROHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’~2~-{[3,4-BIS(BENZYLOXY)PHENYL]METHYLENE}-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzyloxy groups may enhance its binding affinity to certain enzymes or receptors, while the furohydrazide core can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibenzyloxybenzaldehyde: Shares the benzyloxyphenyl structure but lacks the furohydrazide moiety.
3,4-Bis(benzyloxy)phenylboronic acid: Contains the benzyloxyphenyl group but has a boronic acid functional group instead of the furohydrazide.
Uniqueness
N’~2~-{[3,4-BIS(BENZYLOXY)PHENYL]METHYLENE}-2-FUROHYDRAZIDE is unique due to its combination of benzyloxy groups and furohydrazide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
